Cas no 2172076-97-8 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid)

4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a but-2-ynoic acid moiety, enabling selective modifications via alkyne-azide click chemistry, while the Fmoc group ensures orthogonal protection for standard solid-phase peptide synthesis (SPPS). Its branched 4-methylpentanamido side chain enhances structural diversity, making it valuable for constructing complex peptidomimetics or constrained peptides. The alkyne functionality allows efficient conjugation with azide-bearing probes, facilitating bioconjugation and labeling studies. This derivative is particularly useful in medicinal chemistry and chemical biology for developing peptide-based therapeutics or biochemical tools with tailored properties.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid structure
2172076-97-8 structure
Product Name:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid
CAS No:2172076-97-8
MF:C26H28N2O5
MW:448.510927200317
CID:6183007
PubChem ID:165556517
Update Time:2025-06-15

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid
    • 2172076-97-8
    • 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}but-2-ynoic acid
    • EN300-1550625
    • Inchi: 1S/C26H28N2O5/c1-17(2)14-18(25(31)27-13-7-12-24(29)30)15-28-26(32)33-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,17-18,23H,13-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: BNQCGTOBJZJNIC-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(NCC#CC(=O)O)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 448.19982200g/mol
  • Monoisotopic Mass: 448.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 745
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid Pricemore >>

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Additional information on 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid

Introduction to 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic Acid (CAS No. 2172076-97-8)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid, with the CAS number 2172076-97-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structure, which includes a fluorenyl moiety, an amino group, and a carboxylic acid derivative. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

The molecular structure of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid is highly intricate, featuring a butynoic acid backbone that is further modified with an amide group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. This architecture not only contributes to its unique chemical properties but also opens up numerous possibilities for its use in synthetic chemistry and medicinal applications. The fluorenyl group, in particular, is known for its stability and fluorescence properties, making it an attractive component in the design of bioactive molecules.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid has shown potential in this regard, particularly in the context of its ability to interact with biological targets such as enzymes and receptors. Its complex structure suggests that it may have multiple points of interaction, which could enhance its efficacy as a therapeutic agent.

One of the most intriguing aspects of this compound is its potential application in the field of protease inhibition. Proteases are enzymes that play crucial roles in many biological processes, including signal transduction, protein degradation, and cell proliferation. Inhibiting these enzymes has been a major focus in drug development, particularly for conditions such as cancer, inflammation, and infectious diseases. The unique structure of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid makes it a promising candidate for designing protease inhibitors due to its ability to mimic natural substrates and interfere with enzymatic activity.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of the fluorenyl group in 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}but-2-ynoic acid not only contributes to its structural complexity but also endows it with potential advantages over traditional small-molecule drugs. These advantages include increased bioavailability, reduced susceptibility to degradation by metabolic enzymes, and improved binding affinity to biological targets.

The synthesis of 4-{2-({(9H-fluoren-9-ylmethoxycarbonyl)amino)methyl}-4-methylpentanamido}butyronitrile, a key intermediate in the preparation of this compound, involves multi-step organic reactions that showcase the expertise required in modern synthetic chemistry. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies highlights the sophistication involved in constructing such complex molecules. These synthetic methodologies are not only critical for producing high-quality samples for research purposes but also contribute to the broader understanding of organic chemistry principles.

In addition to its potential as a drug candidate, 4-{2-{((9H-fluorenin)-methoxycarbonyl)amino}-methyl}-4-methylpentan-amido}-butyronitrile has applications in material science and nanotechnology. Its unique photophysical properties make it suitable for use in fluorescent probes and sensors designed for biological imaging. The ability to tune the fluorescence characteristics by modifying the molecular structure opens up possibilities for developing highly sensitive detection methods for various biomolecules.

The role of computational chemistry in understanding the behavior of complex molecules like 4-{2-{((9H-fluorenylmethoxy-carbonyl)amino)-methyl}-4-methylpen-tan-amido}-butyronitrile cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets. These computational studies have not only helped in predicting the binding modes but also have guided experimental efforts towards optimizing its pharmacological properties.

The development of novel synthetic routes for this compound has been an area of active research. One notable approach involves the use of flow chemistry techniques, which offer advantages such as improved reaction efficiency, scalability, and reproducibility. These advancements have not only facilitated the production of larger quantities of samples but have also paved the way for industrial-scale synthesis if future applications demand it.

The potential therapeutic applications of this compound are further supported by preclinical studies that have demonstrated its efficacy in modulating biological pathways associated with various diseases. For instance, preliminary data suggest that it may have anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and chemokines. Additionally, its ability to interact with specific proteases has implications for treating conditions such as cancer where protease activity is dysregulated.

The safety profile of 4-{2-{((9H-fluorenylmethoxycarbonyl)amino)-methyl}-4-methylpen-tan-amido}-butyronitrile is another critical aspect that has been extensively studied. Toxicological assessments have been conducted to evaluate its potential side effects and determine safe dosage ranges. These studies are essential for ensuring that any future clinical applications are both effective and safe for patients.

The future prospects for this compound are promising, with ongoing research aimed at further optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this area, leading to novel treatments for various diseases.

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